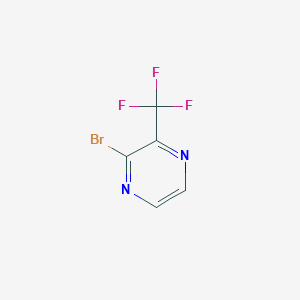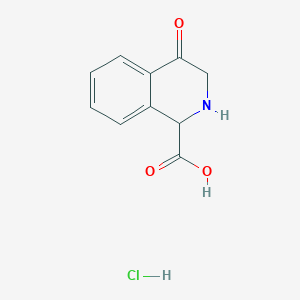
8-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester is a chemical compound that belongs to the quinoline family This compound is characterized by the presence of a fluorine atom at the 8th position, a methyl group at the 2nd position, and an ethyl ester group at the 3rd position of the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylquinoline and fluorinating agents.
Carboxylation: The carboxylation of the 3rd position is carried out using carbon dioxide or other carboxylating agents.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: The use of catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient reactions.
Purification: Techniques like recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
8-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.
Major Products
Oxidation Products: Quinoline derivatives with higher oxidation states.
Reduction Products: Reduced forms of the original compound.
Substitution Products: Compounds with different substituents replacing the fluorine atom or other groups.
科学的研究の応用
8-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 8-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other biomolecules in biological systems.
Pathways: It can modulate various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
8-Fluoroquinoline-3-carboxylic acid ethyl ester: Lacks the methyl group at the 2nd position.
2-Methylquinoline-3-carboxylic acid ethyl ester: Lacks the fluorine atom at the 8th position.
8-Fluoro-2-methylquinoline-3-carboxylic acid: Lacks the ethyl ester group.
Uniqueness
8-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester is unique due to the combination of the fluorine atom, methyl group, and ethyl ester group, which confer specific chemical and biological properties that distinguish it from similar compounds.
特性
IUPAC Name |
ethyl 8-fluoro-2-methylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c1-3-17-13(16)10-7-9-5-4-6-11(14)12(9)15-8(10)2/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFKJIJVFZLZKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(2,6-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2525389.png)

![N-[2-(diethylamino)ethyl]-N'-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2525391.png)
![3-(4-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B2525394.png)

![(4-Methylpiperazin-1-yl)-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]methanone](/img/structure/B2525396.png)


![N1-(2,5-difluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2525401.png)
![N-(3-pyridinylmethyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2525402.png)
![3-{3-[3-Fluoro-4-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile](/img/structure/B2525404.png)



